![molecular formula C7H6BrClN2O B141174 5-Bromo-2-chlorobenzohydrazide CAS No. 131634-71-4](/img/structure/B141174.png)
5-Bromo-2-chlorobenzohydrazide
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Overview
Description
5-Bromo-2-chlorobenzohydrazide is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzoic acid and is characterized by the presence of bromo and chloro substituents on the benzene ring, which are believed to contribute to its biological properties.
Synthesis Analysis
The synthesis of derivatives of this compound involves condensation reactions. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through condensation, and their structures were confirmed using spectral data . Similarly, vanadium(V) complexes derived from bromo and chloro-substituted hydrazones were synthesized and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using different techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal structure of various derivatives, revealing details such as the trans configuration with respect to the C=N double bond or C–N single bond . Density Functional Theory (DFT) calculations have also been used to explore the molecular geometry and vibrational frequencies of these compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored through their participation in various reactions. For example, the treatment of certain benzodiazepine derivatives with methyl or hexyl tosylate resulted in different products, indicating the influence of substituents on the reaction outcomes . The introduction of chloro or nitro groups to the molecule has been shown to provide high cytotoxicity and selectivity to tumor cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized using techniques such as RP-HPTLC chromatography to determine lipophilicity , and spectroscopic methods like IR, NMR, and ESI-MS for structural characterization . The presence of bromo and chloro groups in the hydrazone ligands has been suggested to improve antimicrobial properties .
Relevant Case Studies
Several studies have evaluated the biological activities of these compounds. For instance, synthesized hydrazide-hydrazones showed selective cytotoxicity to cancer cell lines, with some exhibiting significant inhibitory effects . The antidiabetic activity of certain derivatives was assessed in vitro, revealing potential as alpha-glucosidase and alpha-amylase inhibitors . Additionally, the analgesic activity of chloro and bromo substituted indanyl tetrazoles was investigated, with one compound showing significant analgesic effects . The antimicrobial activities of vanadium(V) complexes with bromo and chloro-substituted hydrazones were also tested, showing promising results against various microorganisms .
Scientific Research Applications
Environmental Impact and Analytical Chemistry
Brominated and chlorinated compounds have been extensively studied for their environmental impact, particularly as disinfection byproducts (DBPs) in water treatment processes. The study by Quack and Wallace (2003) discusses bromoform, a brominated compound, highlighting its role in atmospheric chemistry and its sources and sinks in the ocean, which is relevant for understanding the environmental behavior of brominated compounds like 5-Bromo-2-chlorobenzohydrazide (Quack & Wallace, 2003).
Pharmacology and Toxicology
The pharmacological and toxicological aspects of brominated and chlorinated compounds provide insights into their potential medical applications or health implications. Bromocriptine, as discussed by Naz et al. (2022), is an example of a brominated compound used clinically for various conditions, indicating the therapeutic potential of brominated agents, which may extend to compounds like this compound in specific contexts (Naz et al., 2022).
Advanced Oxidation Processes
Bergmann, Koparal, and Iourtchouk (2014) review the role of brominated and chlorinated compounds in advanced oxidation processes (AOPs), a critical area in environmental engineering for water treatment. The formation of by-products like chlorate and bromate during these processes and their environmental and health impacts are of significant concern, which might also relate to the chemical behavior and applications of this compound in similar contexts (Bergmann, Koparal, & Iourtchouk, 2014).
Mechanism of Action
Target of Action
5-Bromo-2-chlorobenzohydrazide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .
Mode of Action
It’s known that the mechanism of action of this compound derivatives varies depending on the application. For instance, in the context of nucleic acid research, derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed to selectively block specific genetic sequences of DNA and RNA.
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it’s likely involved in the biochemical pathways related to glucose metabolism and insulin regulation .
Result of Action
The result of the action of this compound is likely related to its role as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chlorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCYCURWFOZSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394295 |
Source
|
Record name | 5-bromo-2-chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131634-71-4 |
Source
|
Record name | 5-bromo-2-chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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